molecular formula C24H19ClN4OS2 B2661830 3-((5-((2-chlorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-99-7

3-((5-((2-chlorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No. B2661830
CAS RN: 847402-99-7
M. Wt: 479.01
InChI Key: OUPMIVUMWNBJIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((5-((2-chlorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C24H19ClN4OS2 and its molecular weight is 479.01. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

Research has explored the synthesis of 4-thiazolidinones containing benzothiazole moiety, indicating significant anticancer activity. One study detailed the preparation of novel 4-thiazolidinones with benzothiazole moiety and their subsequent evaluation for antitumor activity. These compounds showed promising results against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers, highlighting the potential therapeutic applications of benzothiazole derivatives in cancer treatment (Havrylyuk et al., 2010).

Antioxidant and Antimicrobial Activities

Another research area focuses on evaluating the antioxidant and antimicrobial activities of bio-active molecules integrated with benzothiazole derivatives. A study investigated the antioxidant activity of novel derivatives and found significant activity compared to standard drugs, such as ascorbic acid. These findings suggest the utility of benzothiazole derivatives in developing antioxidant therapies (Gopi et al., 2016).

Computational Studies and Biological Evaluation

Computational studies combined with biological evaluation have also been conducted on triazene derivatives containing benzothiazole rings. These compounds were synthesized and characterized, followed by theoretical studies using DFT theory. Their DNA binding activity and cytotoxic activity against cancer cell lines were investigated, showcasing the multifaceted approach in drug design and the potential of benzothiazole derivatives in cancer therapy (Alamri et al., 2020).

Antimicrobial Activities of Novel Derivatives

Further research into the antimicrobial activities of novel benzothiazole derivatives has shown promising results. One study synthesized a series of compounds and tested them against various bacterial and fungal strains. The results revealed that some compounds exhibited significant antimicrobial activities, indicating the potential of benzothiazole derivatives in developing new antimicrobial agents (Idrees et al., 2019).

properties

IUPAC Name

3-[[5-[(2-chlorophenyl)methylsulfanyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4OS2/c1-16-8-2-5-11-19(16)29-22(14-28-20-12-6-7-13-21(20)32-24(28)30)26-27-23(29)31-15-17-9-3-4-10-18(17)25/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPMIVUMWNBJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=C2SCC3=CC=CC=C3Cl)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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